N-(2-methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine
Description
N-(2-methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-(2-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-4-2-3-5-13(11)17-15-18-14(10-19-15)12-6-8-16-9-7-12/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJPORRUWWIBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine typically involves the condensation of 2-methylphenylamine with 4-pyridinecarboxaldehyde in the presence of a thioamide source. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-(2-methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine
- N-(2-methylphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine
- N-(2-methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-5-amine
Uniqueness
N-(2-methylphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of both the 2-methylphenyl and 4-pyridinyl groups provides a distinct electronic environment that can enhance its interaction with biological targets and its utility in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
